An In-Depth Technical Guide to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. Within this class of compounds, 1-Boc-3-(3-oxo-1-piperazinyl)azetidine stands out as a versatile building block, combining the desirable features of the azetidine core with the functional handles of a piperazinone moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the development of novel therapeutics.
Physicochemical Properties
1-Boc-3-(3-oxo-1-piperazinyl)azetidine, also known as tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a key intermediate for further chemical elaboration. A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1257293-71-2 | [1][2] |
| Molecular Formula | C₁₂H₂₁N₃O₃ | [1] |
| Molecular Weight | 255.32 g/mol | [2] |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred from related compounds |
| Storage | Sealed in a dry place at 2-8°C. | [1] |
Synthesis and Purification: A Practical Approach
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine.
Step-by-Step Experimental Protocol
Materials:
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1-Boc-3-azetidinone
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2-Piperazinone
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate/hexanes or dichloromethane/methanol solvent system
Procedure:
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Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-piperazinone (1.0-1.2 eq).
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Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical as it is mild enough to avoid the reduction of the amide functionality in the piperazinone ring.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1-Boc-3-(3-oxo-1-piperazinyl)azetidine.
Spectroscopic Analysis (Predicted)
While experimental spectra for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine are not publicly available, a reasonable prediction of its key spectroscopic features can be made based on the analysis of its constituent functional groups and data from analogous structures.
¹H NMR (400 MHz, CDCl₃)
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δ ~4.2-4.0 ppm (m, 4H): Methylene protons of the azetidine ring adjacent to the nitrogen atom.
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δ ~3.8-3.6 ppm (m, 1H): Methine proton of the azetidine ring.
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δ ~3.4-3.2 ppm (m, 4H): Methylene protons of the piperazinone ring.
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δ ~3.0 ppm (s, 2H): Methylene protons of the piperazinone ring adjacent to the carbonyl group.
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δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
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A broad singlet corresponding to the N-H proton of the piperazinone ring may also be observed.
¹³C NMR (100 MHz, CDCl₃)
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δ ~170 ppm: Carbonyl carbon of the piperazinone amide.
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δ ~156 ppm: Carbonyl carbon of the Boc group.
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δ ~80 ppm: Quaternary carbon of the Boc group.
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δ ~60-50 ppm: Methylene carbons of the azetidine and piperazinone rings.
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δ ~45 ppm: Methine carbon of the azetidine ring.
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δ ~28.5 ppm: Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy
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~3200 cm⁻¹: N-H stretching of the amide in the piperazinone ring.
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~2975 cm⁻¹: C-H stretching of the alkyl groups.
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~1690 cm⁻¹: C=O stretching of the Boc carbamate.
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~1650 cm⁻¹: C=O stretching of the amide in the piperazinone ring.
Reactivity and Stability
The chemical reactivity of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine is primarily dictated by the interplay of its three key structural components: the Boc-protected azetidine ring, and the piperazinone moiety.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine on the azetidine ring. This unmasked amine serves as a nucleophilic handle for a wide array of subsequent chemical transformations.
Reactivity of the Piperazinone Ring
The secondary amide within the piperazinone ring can undergo N-alkylation or N-arylation under appropriate basic conditions. The adjacent carbonyl group provides a site for potential nucleophilic attack, although this is generally less favorable than reactions at the nitrogen centers.
Stability
The compound is expected to be stable under standard laboratory conditions. However, due to the strained nature of the azetidine ring, it may be susceptible to ring-opening reactions under harsh acidic or basic conditions, or in the presence of strong nucleophiles. It is recommended to store the compound at 2-8°C in a dry, inert atmosphere to ensure its long-term stability[1].
Applications in Drug Discovery
The unique structural features of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine make it a highly valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.
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Introduction of 3D-Structural Elements: The rigid azetidine ring introduces a defined three-dimensional geometry into a molecule, which can be crucial for optimizing interactions with biological targets.
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Versatile Functionalization: The presence of two distinct nitrogen atoms with different reactivity profiles (the Boc-protected azetidine nitrogen and the piperazinone amide nitrogen) allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
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Scaffold for Bioactive Molecules: The azetidine-piperazine core is found in a number of biologically active compounds, including inhibitors of kinases and proteases. This building block provides a direct entry point to the synthesis of novel analogs of these important drug classes.
Safety and Handling
While a specific safety data sheet for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine is not widely available, the safety precautions for structurally related compounds should be considered. Based on analogous Boc-protected amines and piperazine derivatives, the compound may be harmful if swallowed and may cause skin and eye irritation[3]. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a functionalizable piperazinone moiety provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic approach, and an outline of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
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